1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-9-5-3-2-4-8(9)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBFSVDLHXOGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295957 | |
| Record name | 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-33-2 | |
| Record name | NSC106524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Modification of the 2 Hydroxyethyl Moiety:
The terminal hydroxyl group can be esterified or etherified to probe the effect of lipophilicity and hydrogen bonding capacity.
The ethyl linker can be extended or branched to investigate the impact of spatial arrangement.
Modification of the 2 Methoxyphenyl Ring:
The position of the methoxy (B1213986) group can be moved to the meta or para positions to assess the influence of substituent location.
The methoxy group can be replaced with other electron-donating or electron-withdrawing groups (e.g., -CH₃, -Cl, -F, -CF₃) to evaluate electronic effects on activity. researchgate.net
The phenyl ring could be replaced with other aromatic or heteroaromatic systems.
Modification of the Urea Linkage:
Molecular Conformation and Stereochemical Analysis
The spatial arrangement of atoms and the internal forces that govern the shape of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea are critical to its behavior. Analysis of related urea derivatives suggests that the conformation is largely determined by the interplay of steric hindrance and non-covalent interactions.
Intramolecular Hydrogen Bonding Networks and Stabilization
Intramolecular hydrogen bonds, which are electrostatic attractions between a hydrogen atom in one part of the molecule and an electronegative atom (like oxygen or nitrogen) in another part, can significantly stabilize a molecule's conformation. In this compound, potential intramolecular hydrogen bonds could exist between the hydroxyl group's hydrogen and the urea's carbonyl oxygen, or between an N-H group and the methoxy (B1213986) group's oxygen. Such bonds would create a more rigid, folded conformation. nih.gov The existence and strength of these networks would need to be confirmed through techniques like X-ray crystallography or computational modeling, neither of which is available for this specific molecule.
Solid-State Structural Elucidation (X-Ray Diffraction)
X-ray diffraction (XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. usp.orgmpg.de An XRD study would provide the unit cell dimensions, space group, and the exact coordinates of every atom, offering unambiguous proof of the molecule's structure in the solid state.
Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound would arrange themselves in a repeating three-dimensional lattice. This arrangement, or crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π interactions between the phenyl rings. Urea derivatives are well-known for forming robust hydrogen-bonded networks, often leading to characteristic packing motifs like tapes or sheets. nih.govnih.gov The hydroxyl group would also participate significantly in this hydrogen-bonding network. nih.gov Analysis of the crystal structure would reveal these motifs, which are fundamental to understanding physical properties like melting point, solubility, and polymorphism. However, no crystallographic data for this compound has been deposited in structural databases.
Theoretical Investigations using Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular properties when experimental data is unavailable or to complement it. researchgate.netnih.gov These computational approaches solve approximations of the Schrödinger equation to predict a molecule's electronic structure, geometry, and reactivity. youtube.com
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
DFT calculations could be used to optimize the geometry of this compound, predicting bond lengths, bond angles, and the dihedral angles discussed previously. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net These parameters are essential for predicting the molecule's reactivity, identifying sites susceptible to electrophilic or nucleophilic attack, and understanding its interaction with other molecules. researchgate.net Despite the wide application of DFT to urea derivatives, no such computational studies have been published specifically for this compound.
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. By simulating the atomic movements and interactions, MD can reveal the preferred shapes (conformations), flexibility, and intermolecular interactions of a compound. To date, a specific molecular dynamics simulation study focused solely on this compound has not been published in peer-reviewed literature. However, the principles of its conformational dynamics can be thoroughly understood by examining computational studies on the broader class of N-alkyl-N'-aryl ureas. nih.govresearchgate.net
The conformational landscape of asymmetrically substituted ureas like this compound is primarily dictated by the rotational barriers around several key bonds. The urea functional group itself is subject to conformational restrictions due to the delocalization of nitrogen's non-bonded electrons into the adjacent carbonyl group. nih.gov This imparts a degree of double-bond character to the C-N bonds, leading to distinct, relatively stable conformers.
For N,N'-disubstituted ureas, these conformers are typically described by the orientation of the substituents relative to the carbonyl oxygen. The key conformations for the urea core are generally characterized as trans,trans, trans,cis, or cis,cis. nih.gov In the case of this compound, this refers to the orientation of the hydroxyethyl (B10761427) group and the methoxyphenyl group. In solution and solid states, N,N'-diphenylureas are commonly found in a trans,trans conformation. nih.gov However, the introduction of different substituents, such as an alkyl group, introduces a more dynamic behavior. nih.gov
A hypothetical molecular dynamics simulation of this compound in an aqueous environment would focus on several key aspects:
Torsional Angle Analysis: The simulation would track the dihedral (torsional) angles along the molecule's backbone to identify the most populated conformational states. The rotation around the C-N bonds of the urea moiety and the C-C bonds of the hydroxyethyl chain are of particular interest.
Solvent Interactions: The simulation would also model the interaction of the molecule with surrounding water molecules. The formation of intermolecular hydrogen bonds with water affects the molecule's solubility and can compete with or reinforce intramolecular hydrogen bonds, thereby influencing the conformational equilibrium.
The table below outlines the key parameters that would be analyzed in a molecular dynamics study to characterize the conformational dynamics of this compound.
| Parameter Analyzed | Description | Expected Significance |
| Dihedral Angle: C-N(aryl)-C(O)-N(alkyl) | Defines the rotation of the methoxyphenyl group relative to the urea plane. | Determines the overall spatial arrangement and potential for steric hindrance or intramolecular interactions between the aryl ring and the rest of the molecule. |
| Dihedral Angle: N(aryl)-C(O)-N(alkyl)-C(ethyl) | Defines the rotation of the hydroxyethyl group relative to the urea plane. | Critical for establishing the cis or trans nature of the alkyl substituent and positioning the hydroxyl group for potential hydrogen bonding. |
| Dihedral Angle: C(O)-N(alkyl)-C-C(ethyl) | Describes the rotation along the ethyl chain's C-N bond. | Influences the orientation of the terminal hydroxyl group. |
| Dihedral Angle: N(alkyl)-C-C-O(hydroxyl) | Describes the rotation along the ethyl chain's C-C bond. | Directly controls the distance and angle between the hydroxyl hydrogen and potential intramolecular hydrogen bond acceptors (e.g., carbonyl oxygen, methoxy oxygen). |
| Intramolecular H-Bond Distance/Angle | Measures the distance between the hydroxyl hydrogen (donor) and the carbonyl or methoxy oxygens (acceptors), and the corresponding angle (e.g., O-H···O=C). researchgate.net | A short distance and an angle close to 180° indicate a stable intramolecular hydrogen bond, which would lock the molecule into a more rigid, pseudo-cyclic conformation. researchgate.net |
| Radial Distribution Function (g(r)) | Describes the probability of finding a water molecule at a certain distance from key atoms (e.g., carbonyl oxygen, NH protons, hydroxyl group) on the solute molecule. | Reveals the structure of the hydration shell and quantifies the strength of solute-solvent hydrogen bonding, showing how the molecule interacts with its aqueous environment. utwente.nl |
Preclinical Pharmacological and Biological Activity Profiling
Enzyme Inhibition Mechanisms and Specificity
The potential of phenylurea scaffolds as tyrosinase inhibitors has been a subject of significant research interest, driven by the enzyme's critical role in melanin (B1238610) biosynthesis and its association with hyperpigmentation disorders. patsnap.compatsnap.comnih.govnih.gov Tyrosinase is a copper-containing enzyme that catalyzes the initial, rate-limiting steps in the production of melanin. nih.gov Its inhibition is a key strategy for the development of skin whitening agents in cosmetics and therapeutics for dermatological conditions. nih.gov
Studies have demonstrated that N-hydroxy-N'-phenylurea analogs are effective inhibitors of tyrosinase. patsnap.compatsnap.com For instance, a series of these analogs were synthesized and evaluated, with the most active compound showing an IC₅₀ value of approximately 0.29 µM against mushroom tyrosinase. patsnap.compatsnap.com This particular analog also demonstrated significant potency in cell-based assays, reducing pigment synthesis by 78%, marking it as a promising candidate for further preclinical development for skin hyperpigmentation applications. patsnap.compatsnap.com The structure-activity relationship (SAR) analyses of various phenylurea and thiourea (B124793) derivatives have highlighted the importance of the urea (B33335) or thiourea moiety for activity. nih.gov Specifically, the carbon-sulfur or carbon-oxygen double bond is considered pivotal for the inhibitory action. nih.gov
The substitution pattern on the phenyl ring also plays a crucial role in determining the inhibitory potency. Compounds with a hydroxyethyl (B10761427) group, such as 1-(2-hydroxyethyl)-3-(p-tolyl)urea and its related structures, have been synthesized to explore their tyrosinase inhibition capabilities. nih.govnih.gov The presence and position of methoxy (B1213986) groups on the phenyl ring, as seen in the subject compound, are also significant. A compound structurally similar to the title compound, 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, has been synthesized and characterized, indicating the continued interest in this scaffold for tyrosinase inhibition. nih.gov Kinetic studies on related indole-thiourea derivatives have shown that these compounds can act as competitive inhibitors of tyrosinase, suggesting that they bind to the enzyme's active site. nih.gov
Table 1: Tyrosinase Inhibition by Phenylurea Analogs
| Compound/Analog Type | Target Enzyme | Key Findings | IC₅₀ Value | Reference |
|---|---|---|---|---|
| N-hydroxy-N'-phenylurea analog | Mushroom Tyrosinase | Potent inhibition and reduction of pigment synthesis in cell culture. | ~0.29 µM | patsnap.com |
| Indole-thiourea derivative (Compound 4b) | Mushroom Tyrosinase | Outperformed kojic acid, a known tyrosinase inhibitor. | 5.9 ± 2.47 µM | nih.gov |
| Isoquinoline urea/thiourea derivative (Compound 3) | Banana Polyphenol Oxidase (Tyrosinase) | Found to be the most active in its series, acting as a competitive inhibitor. | Ki = 119.22 µM | nih.gov |
β-Glucuronidase is an enzyme implicated in various pathological conditions, including certain cancers and drug-induced toxicities, making its inhibition a significant therapeutic goal. dovepress.commayoclinic.org Research into inhibitors has revealed that compounds structurally analogous to 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea show promise.
A recent study investigated (thio)urea derivatives as inhibitors of Escherichia coli β-glucuronidase (EcGUS). The binding pocket for a ligand with high structural similarity to the title compound, specifically 1-((6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea, was identified. This analysis highlighted key residues for ligand-receptor interactions, including Leu 361, Glu 413, and Asp 163. The active site of EcGUS contains the catalytic residues Glu 413 and Glu 504, and a specific "bacterial loop" (residues 360 to 376) makes direct contact with inhibitors.
In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to predict the binding modes of various inhibitors. For N-Arylidenequinoline-3-carbohydrazide analogs, docking studies identified hydrogen bond interactions with residues such as ASN502 and carbon-hydrogen bond interactions with GLN524 in the enzyme's active site. For other classes of inhibitors, like flavonoids, computational analyses have predicted stable binding within the active site, with favorable interaction energies contributing to their inhibitory effect. These studies consistently point to the importance of hydrogen bonding and hydrophobic interactions in the binding of inhibitors to β-glucuronidase. The development of pharmacophore models based on these interactions serves as a tool for identifying new and more potent inhibitors.
Table 2: β-Glucuronidase Inhibition by Structurally Related Compounds
| Compound Class | Inhibition Finding | Key Interacting Residues (Predicted) | Reference |
|---|---|---|---|
| (Thio)urea Derivatives | Identification of binding pocket for a structurally similar ligand. | Leu 361, Glu 413, Asp 163 | |
| Flavonoids | Strong inhibitory effects with mixed or noncompetitive inhibition modes. | Not specified | |
| Pyranose-substituted coumarins | H-bonding with Glu 413 crucial for potent inhibition. | Glu 413 |
Interleukin-5 (IL-5) is a key cytokine that regulates the maturation, recruitment, and survival of eosinophils, which are implicated in the pathogenesis of allergic diseases like asthma. While many IL-5 inhibitors in clinical development are monoclonal antibodies, there is growing interest in small-molecule inhibitors due to potential advantages like oral bioavailability. patsnap.compatsnap.com
A significant breakthrough in this area is the reporting of a novel series of urea-containing compounds as potent IL-5 inhibitors. patsnap.com These molecules, which are structurally related to the phenylurea scaffold, have demonstrated extremely low nanomolar IC₅₀ values in preclinical evaluations. patsnap.com The inclusion of the urea moiety is noted to provide structural rigidity and facilitate crucial hydrogen bonding interactions with the IL-5 receptor complex. patsnap.com Preclinical studies in murine asthma models have shown their in vivo activity, positioning them as promising candidates for further development as anti-asthmatic agents. patsnap.com
The development of small-molecule IL-5 inhibitors, including those with urea-based scaffolds, represents a shift from larger biologic drugs. patsnap.com These small molecules are designed to interfere with the interaction between IL-5 and its receptor or to modulate the intracellular signaling pathways that are triggered upon binding. patsnap.com While specific data on this compound is not available, the promising results from structurally analogous urea-containing compounds suggest that this chemical class is a viable starting point for designing novel IL-5 inhibitors. patsnap.com
Modulation of Cellular Pathways in Preclinical Models
Phenylurea derivatives have been shown to exert cytotoxic effects on cancer cells by modulating the cell cycle. The disruption of normal cell cycle progression is a fundamental strategy for inhibiting the growth of cancer cells.
In preclinical studies, various phenylurea analogs have been observed to cause cell cycle arrest at different phases. For example, one study found that a potent phenylurea derivative induced late apoptosis in the A549 lung cancer cell line, which was confirmed by cell cycle arrest in the G0/G1 phase. Another study on N,N'-diarylthiourea derivatives showed that a particular compound induced S-phase cell cycle arrest in MCF-7 breast cancer cells. The ability of these compounds to halt cell division at specific checkpoints prevents cancer cell proliferation.
Furthermore, hydroxyurea (B1673989), a simple urea derivative, is a well-known agent used to induce cell cycle arrest, typically in the S phase, by inhibiting ribonucleotide reductase. However, recent studies suggest it can also cause cell cycle arrest independent of the canonical S-phase checkpoint pathway. In RNF8-deficient cells, hydroxyurea treatment led to a prominent accumulation of cells in the G2/M phase. The collective evidence indicates that the urea scaffold is a key pharmacophore for inducing cell cycle arrest, a critical mechanism for the anti-proliferative activity of these compounds in preclinical cancer models.
Table 3: Effects of Phenylurea Analogs on Cell Cycle Progression
| Compound/Analog | Cell Line | Effect | Arrest Phase | Reference |
|---|---|---|---|---|
| Phenylurea derivative (Compound 9e) | A549 (Lung Cancer) | Induced late apoptosis and cell cycle arrest. | G0/G1 | |
| N,N'-Diarylthiourea derivative (Compound 4) | MCF-7 (Breast Cancer) | Inhibited cell growth via cell cycle arrest. | S Phase | |
| Hydroxyurea | HeLa (Cervical Cancer) - RNF8-deficient | Induced prolonged cell cycle arrest. | G2/M |
In addition to halting the cell cycle, phenylurea derivatives have been shown to induce programmed cell death, or apoptosis, in preclinical cancer models. This is a crucial mechanism for eliminating malignant cells.
Research has demonstrated that phenylurea analogs can trigger the intrinsic pathway of apoptosis. This is often characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP). For instance, a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs were synthesized, with the lead compound exhibiting potent activity against eight different human tumor cell lines, with IC₅₀ values ranging from 0.38 to 4.07 µM. Flow cytometry data from another study confirmed that the cytotoxic activity of phenylurea compounds was mediated by a significant increase in the percentage of late apoptotic cells.
More complex diarylurea derivatives have also been shown to be potent inducers of apoptosis. One such compound, appended with an aryl pyridine (B92270) moiety, induced total apoptosis in 33.19% of treated MCF-7 breast cancer cells. This was accompanied by the upregulation of pro-apoptotic genes like p53, Bax, and caspases 3 and 9, and the downregulation of the anti-apoptotic gene Bcl-2. Some diarylurea compounds have been found to inhibit apoptosis by preventing the formation of the active 700-kilodalton apoptosome complex, indicating a direct interaction with the core apoptotic machinery. These findings underscore the potential of the phenylurea scaffold to be developed into effective anticancer agents that function by inducing apoptosis.
Table 4: Apoptosis Induction by Phenylurea Analogs
| Compound/Analog Type | Cell Line(s) | Mechanism of Action | Key Apoptotic Markers | Reference |
|---|---|---|---|---|
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea | Various (CEM, MCF-7, etc.) | Induction of apoptosis. | Not specified | |
| Phenylurea derivative | HT-1080 (Fibrosarcoma) | Induced apoptosis through cleavage of caspase 3 and PARP. | Caspase 3, PARP | |
| 1,3-Diphenylurea appended aryl pyridine | MCF-7 (Breast Cancer) | Induced apoptosis via the intrinsic pathway. | p53, Bax, Caspase 3, Caspase 9, Bcl-2 |
Preclinical Anti-Senescence Properties of Urea Derivatives
There is currently no publicly available scientific literature detailing the preclinical anti-senescence properties of this compound in mammalian systems. Research into the anti-aging and senescence-modulating effects of this specific compound has not been reported in the reviewed preclinical studies.
However, studies on other urea derivatives have shown some effects on senescence, albeit in different biological contexts. For instance, research into 1,2,3-thiadiazol-5-yl urea derivatives has demonstrated anti-senescence properties in plants. A notable compound from this class, 1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl urea (ASES), was found to strongly inhibit dark-induced senescence in wheat and Arabidopsis thaliana leaves. nih.govnih.govnih.gov This effect, which was more potent than that of known natural or synthetic cytokinins, was linked to the inhibition of photosystem II degradation. nih.govnih.gov It is important to note that these findings are in a plant model and the mechanism is likely distinct from those relevant to mammalian cellular senescence.
Conversely, some studies indicate that urea itself can induce senescence in specific mammalian cell types. At concentrations relevant to chronic renal failure, urea has been shown to induce the production of reactive oxygen species (ROS) in human endothelial progenitor cells (EPCs). This increase in ROS accelerated the onset of EPC senescence, contributing to a senescence-associated secretory phenotype (SASP). nih.gov
These findings highlight the diverse and context-dependent effects of urea-containing compounds on cellular senescence. Without specific studies on this compound, its potential role in modulating senescence remains unknown.
Anti-Proliferative Actions in In Vitro and In Vivo Preclinical Models
The anti-proliferative activity of this compound has not been specifically detailed in the available preclinical research. However, the broader chemical classes of phenylurea and diarylurea derivatives have been the subject of extensive investigation for their potential as anti-cancer agents.
Efficacy against Specific Kinases (e.g., BCR-ABL T315I) in Preclinical Disease Models
No preclinical data was found that evaluates the efficacy of this compound against any specific kinases, including the clinically significant BCR-ABL T315I mutant. The BCR-ABL fusion gene is the hallmark of Chronic Myeloid Leukemia (CML), and the T315I mutation confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs). nih.gov
The development of inhibitors for the T315I mutant is an active area of research. Several strategies have been employed to overcome this resistance, leading to the discovery of potent third-generation inhibitors. deepdyve.com These efforts have largely focused on different chemical scaffolds than the subject of this article. For example, ponatinib, a pan-BCR-ABL inhibitor effective against the T315I mutation, is a complex molecule featuring an imidazo[1,2-b]pyridazine (B131497) core. nih.gov Other research has focused on purine-based scaffolds and phenyl-1H-indazol-3-amine derivatives, which have shown inhibitory activity against both wild-type and T315I-mutated BCR-ABL in kinase and cell-based assays. nih.govnih.gov
A novel BCR-ABL inhibitor, S116836, has demonstrated efficacy in preclinical models against both wild-type and T315I mutated BCR-ABL. In BaF3 cells, S116836 inhibited the phosphorylation of BCR-ABL, induced cell cycle arrest and apoptosis, and showed significant anti-tumor activity in mouse xenograft models without notable cardiotoxicity. nih.gov
General Antiproliferative Activities of Urea Chemotypes
The urea moiety is a key structural feature in a number of potent anti-proliferative agents. Diarylureas, in particular, have emerged as a significant class of compounds in cancer therapy. Sorafenib and regorafenib (B1684635) are prominent examples of diarylurea-containing drugs that have been approved for the treatment of various cancers, including liver, kidney, and colorectal cancer. deepdyve.com Their mechanism of action involves the inhibition of multiple kinases involved in tumor angiogenesis and cell proliferation. deepdyve.com
Numerous preclinical studies have explored the anti-proliferative potential of novel urea derivatives. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened against the NCI-60 panel of human cancer cell lines. nih.gov Several of these compounds demonstrated broad-spectrum anti-proliferative activity across different cancer types, including leukemia, colon, renal, and breast cancers, with some derivatives showing lethal effects on specific cell lines at micromolar concentrations. nih.govnih.govnih.gov The substitutions on the terminal phenyl ring were found to significantly influence the anti-proliferative potency. nih.gov
Another area of investigation involves ethylenediurea (B156026) (EDU) derivatives, which are synthetic analogs of cytokinins. Certain EDU derivatives with aryl carbamate (B1207046) and aryl urea components have displayed anti-proliferative activity in glioblastoma, melanoma, and breast cancer cell lines. researchgate.net These compounds are thought to act, at least in part, through the adenosine (B11128) A2 receptor and cyclin-dependent kinase 2 (CDK2).
The anti-proliferative activity of these urea chemotypes is often evaluated using in vitro cell viability assays, such as the MTT assay, across a panel of cancer cell lines. The results are typically reported as the concentration that inhibits 50% of cell growth (IC50). The table below summarizes the anti-proliferative activity of some representative urea derivatives from the literature.
| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | Reported Activity (IC50 or % Inhibition) |
| Diarylureas containing 1,3,4-triarylpyrazole | Compound 18 | MDA-MB-435 (Melanoma) | IC50 = 27 nM |
| 3-Haloacylamino phenylureas | Compound 16j | 8 human tumor cell lines | IC50 = 0.38 - 4.07 µM |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureas | Compound 5a | SK-MEL-5 (Melanoma), 786-0, A498, RXF 393 (Renal) | Lethal effects at 10 µM |
| Diarylureas with imidazole[1,2-a]pyridine scaffold | Compounds 14, 15, 16 | A375P (Melanoma) | IC50 = 0.01 - 0.06 µM |
This table is for illustrative purposes and shows the potential of the broader urea chemotype. Data for this compound is not available.
Structure Activity Relationship Sar Studies of 1 2 Hydroxyethyl 3 2 Methoxyphenyl Urea and Its Analogs
Impact of Substituent Modifications on Biological Efficacy
Substituent modifications on the phenylurea core structure are pivotal in modulating the biological efficacy of this class of compounds. The nature, position, and electronic properties of different functional groups can drastically alter binding affinity, target selectivity, and metabolic stability.
Research across various classes of phenylurea analogs has consistently demonstrated the profound effect of the methoxy (B1213986) group's placement. For instance, in studies on cytokinin-like compounds, it has been observed that introducing substituents into the aromatic ring generally enhances activity. mdpi.com Specifically, electron-withdrawing groups often lead to a greater effect than electron-donating groups like methoxy. mdpi.com
The following table summarizes findings on how methoxy group positioning and substitution patterns affect the biological activity of various urea-based compound series.
The hydroxyethyl (B10761427) [-CH2CH2OH] moiety is a key structural feature that significantly contributes to the binding affinity and specificity of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea and its analogs. This functional group primarily exerts its influence through its capacity to act as both a hydrogen bond donor (via the hydroxyl -OH group) and a hydrogen bond acceptor (via the oxygen atom). These interactions are fundamental to the molecular recognition process between a ligand and its biological target, such as an enzyme or receptor.
Crystallographic studies of related compounds reveal the importance of this moiety in forming stabilizing intermolecular and intramolecular hydrogen bonds. For example, in the crystal structure of 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea, intermolecular N—H···O and O—H···O hydrogen bonds involving the hydroxyethyl group link the molecules into a three-dimensional network. youtube.com Similarly, in an analog, 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, the urea (B33335) oxygen atom accepts three hydrogen bonds, one of which is from the hydroxyl group of the side chain. mdpi.com This trifurcated hydrogen bond acceptance highlights the pivotal role of the hydroxyl group in anchoring the molecule within a binding site.
The ability to form these directional hydrogen bonds allows the hydroxyethyl group to establish a stable complex with amino acid residues (e.g., aspartate, glutamate, serine) in a protein's active site. This precise positioning is often crucial for orienting the rest of the molecule for optimal interaction, thereby enhancing its biological activity. The flexibility of the ethyl linker also allows the terminal hydroxyl group to adopt various conformations to maximize these favorable interactions.
Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the efficacy of novel, unsynthesized molecules, thereby accelerating the drug discovery process and prioritizing synthetic efforts. researchgate.net For phenylurea derivatives, QSAR studies help to identify the key physicochemical properties, or "molecular descriptors," that drive their biological effects.
A typical QSAR workflow involves several key steps:
Data Set Generation: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional (e.g., molecular weight), electronic (e.g., dipole moment), quantum-chemical, and 3D descriptors (e.g., molecular surface area).
Model Development: Statistical methods, such as Partial Least Squares (PLS) or Genetic Function Approximation (GFA), are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness. researchgate.net
In the context of urea-based compounds, QSAR models have successfully identified critical parameters for activity. For example, studies on certain urea derivatives have found that properties like the number of hydrogen bond donors and the number of rotatable bonds are positively correlated with inhibitory activity against specific targets. researchgate.net These models can be used to predict the activity of new compounds before they are synthesized. researchgate.net
3D-QSAR methods, which consider the three-dimensional conformation of molecules, provide further insights by creating contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity.
Ligand-Target Interaction Analysis through Molecular Docking and Dynamics
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into how a ligand, such as this compound, interacts with its biological target at an atomic level. These in silico techniques are essential for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This allows researchers to visualize the key interactions that stabilize the ligand-receptor complex. For urea derivatives, docking studies frequently highlight the crucial role of the urea moiety in forming hydrogen bonds with the protein backbone or specific amino acid side chains. ontosight.ai The carbonyl oxygen of the urea typically acts as a hydrogen bond acceptor, while the N-H groups act as hydrogen bond donors, often creating a bidentate (two-point) interaction that anchors the molecule in the active site.
The table below details common interactions observed in docking studies of urea-based inhibitors with their protein targets.
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. Starting from the docked pose, MD simulates the movements of atoms and molecules, offering insights into the stability of the binding mode, the role of solvent molecules, and conformational changes that may occur upon ligand binding. This information is invaluable for refining the design of new inhibitors with improved residence time and efficacy.
Future Research Directions and Therapeutic Potential Preclinical Focus
Exploration of Novel Biological Targets and Mechanisms of Action for the Compound
The urea (B33335) scaffold is a key feature in numerous pharmacologically active compounds, known to interact with a variety of biological targets. For 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea, several potential targets and mechanisms of action warrant investigation based on the activities of structurally related molecules.
Many aromatic urea derivatives are recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. Specifically, compounds with a phenylurea structure have been shown to target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular kinases like Raf kinases and protein tyrosine kinases (PTKs). nih.govresearchgate.net The methoxyphenyl group in this compound may influence its binding affinity and selectivity for the ATP-binding pocket of these kinases.
Another avenue of exploration is the compound's potential to interfere with microtubule dynamics. Certain phenylurea derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov The structural features of this compound could allow it to bind to tubulin, disrupting the formation of the mitotic spindle.
Furthermore, enzymes involved in immune regulation and metabolic pathways could be potential targets. For instance, some phenylurea derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in tumor immune evasion. nih.gov The specific arrangement of the hydroxyethyl (B10761427) and methoxyphenyl groups might confer inhibitory activity against such enzymes. The table below summarizes potential biological targets for future investigation.
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Examples | Potential Mechanism of Action |
| Protein Kinases | VEGFR, Raf Kinases, PTKs | Inhibition of signaling pathways involved in cell proliferation, angiogenesis, and survival. |
| Cytoskeletal Proteins | Tubulin | Disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. |
| Metabolic Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Modulation of the tumor microenvironment and enhancement of anti-tumor immunity. |
Rational Design of Next-Generation Urea Derivatives Based on SAR Insights
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For this compound, a systematic exploration of its chemical structure can guide the design of more potent and selective derivatives.
The hydroxyethyl group also presents an opportunity for modification. Altering the length of the alkyl chain or introducing different functional groups could influence the compound's solubility, pharmacokinetic properties, and interactions with the target protein. SAR studies on N-aryl-N'-hydroxyalkylureas would be particularly informative in this regard.
The urea linkage itself is a crucial pharmacophore. While typically conserved for its hydrogen bonding capabilities, subtle modifications or replacements with bioisosteres could be explored to fine-tune the molecule's properties. The insights gained from these SAR studies will be instrumental in the rational design of next-generation compounds with improved therapeutic profiles.
Development of Advanced Preclinical Models for Efficacy and Selectivity Evaluation
To rigorously assess the therapeutic potential of this compound and its future derivatives, the development and utilization of advanced preclinical models are essential.
Initially, a panel of human cancer cell lines representing various tumor types, such as lung (e.g., A549), breast (e.g., MCF-7), and colon (e.g., HCT116), can be used for in vitro screening of antiproliferative activity. mdpi.com These cell-based assays provide a high-throughput method to determine the compound's potency and to identify responsive cancer types.
For more complex biological investigations, three-dimensional (3D) cell culture models, such as spheroids or organoids, can offer a more physiologically relevant environment. Patient-derived organoids (PDOs), in particular, can help predict patient-specific responses to the compound. frontiersin.org
In vivo efficacy and selectivity can be evaluated using patient-derived xenograft (PDX) models. frontiersin.org These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity of human tumors. In such models, the anti-tumor activity of this compound can be assessed by monitoring tumor growth inhibition. nih.gov The table below outlines a potential preclinical evaluation pipeline.
Table 2: Preclinical Models for Evaluating this compound
| Model Type | Purpose | Key Endpoints |
| 2D Cancer Cell Lines | High-throughput screening for antiproliferative activity. | IC50 values, apoptosis assays, cell cycle analysis. |
| 3D Spheroids/Organoids | Evaluation of efficacy in a more physiologically relevant context. | Spheroid/organoid growth inhibition, penetration of the compound. |
| Patient-Derived Xenografts (PDX) | In vivo assessment of anti-tumor efficacy and selectivity. | Tumor growth inhibition, biomarker analysis, tolerability. |
Investigation of Synergistic Effects with Existing Preclinical Therapeutic Agents
Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and reduced drug resistance. Investigating the synergistic potential of this compound with existing preclinical therapeutic agents is a promising research direction.
Based on its potential mechanisms of action, this compound could be combined with standard-of-care chemotherapeutic agents. For instance, if it acts as a tubulin inhibitor, combining it with DNA-damaging agents could lead to enhanced cancer cell killing.
Furthermore, if the compound is found to inhibit protein kinases involved in signaling pathways that drive tumor growth and survival, it could be combined with other targeted therapies that inhibit parallel or downstream pathways. The introduction of a urea moiety into other therapeutic scaffolds has been shown to enhance anticancer activity. oup.com
Immunotherapies represent another important class of drugs for potential combination. If this compound is shown to modulate the tumor microenvironment, for example by inhibiting IDO1, it could be combined with immune checkpoint inhibitors to enhance the anti-tumor immune response. Preclinical studies using co-culture systems of cancer cells and immune cells, as well as syngeneic mouse tumor models, would be crucial for evaluating the efficacy of such combination therapies.
Q & A
Q. What are the recommended synthetic routes for 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves:
- Step 1 : Reacting 2-methoxyphenyl isocyanate with 2-hydroxyethylamine in anhydrous dichloromethane under nitrogen at 0–5°C for 2 hours.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3). Yield optimization (typically 65–85%) depends on stoichiometric ratios, solvent polarity, and temperature control. Competing side reactions, such as urea dimerization, can be mitigated by slow reagent addition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~3.4–3.8 ppm for hydroxyethyl protons) and methoxy group (δ ~3.8–4.0 ppm).
- FT-IR : Urea carbonyl stretching at ~1640–1680 cm, hydroxyethyl O–H stretch at ~3200–3400 cm.
- HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]) via electrospray ionization. Cross-validation with X-ray crystallography (e.g., SHELX refinement ) resolves ambiguities in stereoelectronic effects .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides bond lengths, angles, and hydrogen-bonding networks. For example:
- The urea moiety forms intramolecular H-bonds with the methoxy group (O···H–N distance ~2.1 Å).
- ORTEP-3 visualization aids in interpreting thermal ellipsoids and disorder modeling. Crystallization in ethanol/water (7:3) at 4°C typically yields diffraction-quality crystals .
Advanced Research Questions
Q. How do substituents on the aromatic rings influence the compound’s biological activity or supramolecular interactions?
- Methoxy Group : Enhances π-stacking in host-guest systems (e.g., cyclodextrins) due to electron-donating effects.
- Hydroxyethyl Chain : Facilitates H-bonding with biomolecular targets (e.g., enzymes or DNA). Comparative studies with analogs (e.g., 1-(2-fluoro-5-nitrophenyl)-3-(2-methoxyphenyl)urea ) reveal activity trends via QSAR modeling. Replacements like chloro or nitro groups alter solubility and binding affinity .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study tautomerism or charge distribution.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., sodium/proton exchangers ).
- MD Simulations : GROMACS assesses stability in aqueous or lipid bilayer environments. Validate predictions with experimental data (e.g., SC-XRD or ITC binding assays) .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Case Study : Discrepancies in NMR splitting patterns may arise from dynamic rotational barriers in the urea group. Variable-temperature NMR (VT-NMR) between 25°C and −40°C resolves this.
- Crystallographic Disorder : Use SHELXL’s PART instruction to model alternative conformers .
- Batch Variability : Trace impurities (e.g., residual solvents) identified via GC-MS require strict synthetic protocol adherence .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) monitored by HPLC. The hydroxyethyl group is prone to oxidation at pH > 10.
- Light Sensitivity : Store solutions in amber vials; add antioxidants (e.g., BHT) for long-term storage.
- Lyophilization : Freeze-drying in trehalose/mannitol matrices improves shelf life .
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2/c | |
| Bond Length (C=O) | 1.23 Å | |
| H-bond (N–H···O) | 2.09 Å, 158° | |
| R Factor | 0.048 |
Table 2 : Synthetic Yield Optimization
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dichloromethane | 0–5 | 82 |
| Ethanol | 25 | 68 |
| THF | −10 | 74 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
